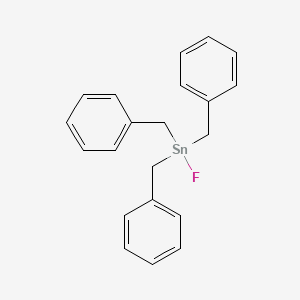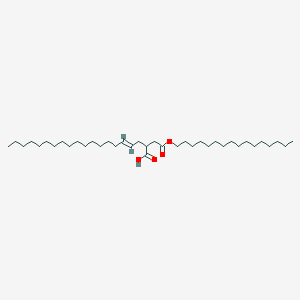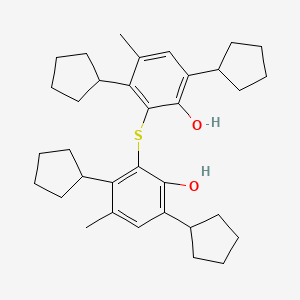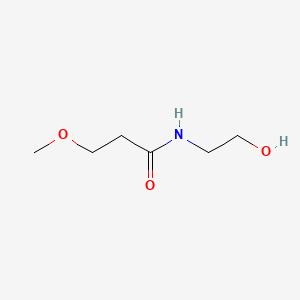
Propanamide, N-(2-hydroxyethyl)-3-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(2-hydroxyethyl)-3-methoxy- is an organic compound belonging to the amide group It is characterized by the presence of a propanamide backbone with a hydroxyethyl and a methoxy group attached
準備方法
Synthetic Routes and Reaction Conditions
Propanamide, N-(2-hydroxyethyl)-3-methoxy- can be synthesized through several methodsAnother method includes the dehydration of ammonium propionate to form the amide, which is then modified to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions
Propanamide, N-(2-hydroxyethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyethyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction and conditions used.
科学的研究の応用
Propanamide, N-(2-hydroxyethyl)-3-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Propanamide, N-(2-hydroxyethyl)-3-methoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.
類似化合物との比較
Similar Compounds
Propanamide: The parent compound without the hydroxyethyl and methoxy groups.
N-(2-hydroxyethyl)propanamide: Similar structure but lacks the methoxy group.
3-methoxypropanamide: Similar structure but lacks the hydroxyethyl group.
Uniqueness
Propanamide, N-(2-hydroxyethyl)-3-methoxy- is unique due to the presence of both hydroxyethyl and methoxy groups, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
35544-45-7 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-3-methoxypropanamide |
InChI |
InChI=1S/C6H13NO3/c1-10-5-2-6(9)7-3-4-8/h8H,2-5H2,1H3,(H,7,9) |
InChIキー |
OUBLOFZFNZSRQY-UHFFFAOYSA-N |
正規SMILES |
COCCC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



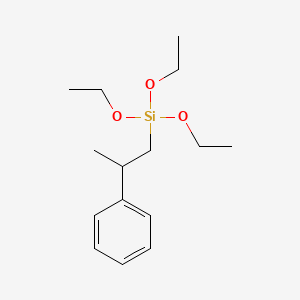

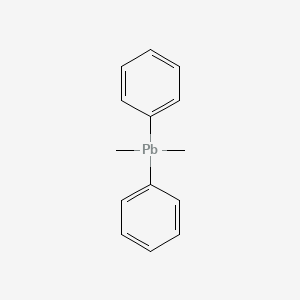




![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)
